4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(1-methyl-1H-indol-4-yl)benzamide
Description
4-Chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(1-methyl-1H-indol-4-yl)benzamide is a structurally complex benzamide derivative featuring a 1,2-thiazinan ring (a six-membered sulfur-containing heterocycle with a sulfonyl group) and an N-methyl indole substituent.
Properties
Molecular Formula |
C20H20ClN3O3S |
|---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
4-chloro-3-(1,1-dioxothiazinan-2-yl)-N-(1-methylindol-4-yl)benzamide |
InChI |
InChI=1S/C20H20ClN3O3S/c1-23-11-9-15-17(5-4-6-18(15)23)22-20(25)14-7-8-16(21)19(13-14)24-10-2-3-12-28(24,26)27/h4-9,11,13H,2-3,10,12H2,1H3,(H,22,25) |
InChI Key |
PPESKOLGKHDYAN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)NC(=O)C3=CC(=C(C=C3)Cl)N4CCCCS4(=O)=O |
Origin of Product |
United States |
Biological Activity
4-Chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(1-methyl-1H-indol-4-yl)benzamide is a complex organic compound that exhibits significant biological activity due to its unique structural features, which include a chloro group, a thiazinan moiety, and an indole derivative. This article reviews the biological activities associated with this compound, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Chloro Group : Enhances reactivity and biological interactions.
- Thiazinan Moiety : Contributes to chemical stability and potential pharmacological properties.
- Indole Derivative : Known for various therapeutic effects, including anticancer and anti-inflammatory activities.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
Anticancer Activity
A study conducted by Verma et al. highlighted that derivatives of thiazolidinones similar to this compound inhibited the proliferation of breast cancer cells (MCF-7) in a dose-dependent manner. The most potent derivatives showed IC50 values between 1.27 and 1.50 μM, indicating strong anticancer potential without affecting normal cells .
Antimicrobial Properties
In another study focusing on thiazolidinone derivatives, compounds were synthesized that exhibited significant antimicrobial activity against various pathogens. The presence of the thiazinan structure was crucial for enhancing this activity .
Anti-inflammatory Effects
Research has shown that compounds with indole structures often possess anti-inflammatory properties. The modification of these compounds with thiazolidinone moieties may enhance their ability to modulate inflammatory pathways .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Kinases : Similar benzamide derivatives have been shown to inhibit RET kinase activity, which is implicated in various cancers .
- Induction of Apoptosis : The compound may promote apoptosis through modulation of signaling pathways such as AKT and mTOR .
- Antioxidant Mechanisms : Compounds containing thiazolidinone structures have demonstrated the ability to scavenge free radicals, thus protecting cells from oxidative damage .
Comparison with Similar Compounds
Benzodithiazine Derivatives
Compounds like N-methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine () share the sulfonyl (SO₂) motif but differ in heterocyclic structure. The benzodithiazine ring is a fused bicyclic system, contrasting with the monocyclic 1,2-thiazinan in the target compound. Substitutions (e.g., methyl or cyano groups at position 7) significantly alter physicochemical properties:
- Melting Points: Methyl-substituted benzodithiazine (271–272°C) vs. cyano-substituted (285–286°C) .
- IR Spectra: Both show strong SO₂ stretching (~1340–1155 cm⁻¹), but the cyano derivative exhibits a distinct C≡N peak at 2235 cm⁻¹ .
| Compound | Heterocycle | Substituent | Melting Point (°C) | Key IR Peaks (cm⁻¹) |
|---|---|---|---|---|
| Target Compound | 1,2-Thiazinan | N-methylindole | N/A | SO₂ (expected ~1340–1155) |
| Benzodithiazine (methyl) | Benzodithiazine | 7-CH₃ | 271–272 | SO₂ (1345, 1155) |
| Benzodithiazine (cyano) | Benzodithiazine | 7-CN | 285–286 | SO₂ (1340, 1155), C≡N (2235) |
Imidazolidine Derivatives
The Z-4-chloro-N-(imidazolidin-2-ylidene)benzamide () contains a five-membered imidazolidine ring instead of the six-membered thiazinan. This structural difference reduces ring strain and alters electronic properties:
- Crystallography : The imidazolidine ring is slightly twisted (mean σ(C–C) = 0.005 Å) .
- Synthesis : Formed via 4-chlorobenzoyl isothiocyanate and diethylenetriamine, contrasting with the target compound’s likely multi-step synthesis involving indole functionalization .
Indole-Containing Analogues
The 4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide derivatives () share the indole and sulfamoylbenzamide backbone but lack the thiazinan ring. Key distinctions include:
- Biological Activity : Indapamide derivatives exhibit pro-apoptotic effects, suggesting the target compound may share anticancer mechanisms .
Triazine and Benzothiazine Derivatives
Triazine-Containing Benzamides
Compound 54 () incorporates a triazine ring and methoxyphenyl group, yielding distinct electronic and steric profiles:
Benzothiazine Derivatives
3-(3-Chlorobenzoyl)-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide () features a fused benzothiazine ring with a hydroxy group, contrasting with the thiazinan’s non-fused structure. The hydroxy group increases acidity (pKa ~8–10), whereas the thiazinan’s sulfonyl group enhances stability .
Physicochemical and Pharmacokinetic Trends
- Solubility : Sulfonyl groups improve aqueous solubility, but bulky substituents (e.g., indole) may counteract this effect .
- Stability : Thiazinan’s six-membered ring likely offers greater conformational stability than imidazolidine or dihydroindole systems .
- Bioactivity : Indole and sulfonamide motifs are prevalent in anticancer agents, suggesting the target compound may target apoptosis pathways similar to indapamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
